

Application Notes and Protocols for 1D and 2D ¹²⁵Te NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting one-dimensional (1D) and two-dimensional (2D) ¹²⁵Te Nuclear Magnetic Resonance (NMR) experiments. **Tellurium-125** is a spin-1/2 nucleus with a natural abundance of 7.07% and a wide chemical shift range, making it a valuable probe for characterizing organotellurium compounds, which are of growing interest in materials science and drug development.[1][2]

Introduction to 125Te NMR Spectroscopy

¹²⁵Te NMR spectroscopy is a powerful analytical technique for the structural elucidation of tellurium-containing compounds.[1] The large chemical shift dispersion of over 5000 ppm is highly sensitive to the electronic environment around the tellurium atom, providing detailed information about oxidation states, coordination, and bonding.[1][3] Compared to the other NMR-active tellurium isotope, ¹²³Te, ¹²⁵Te is the nucleus of choice due to its higher natural abundance and greater sensitivity.[1][4]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Protocol for NMR Sample Preparation:



- Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. Common solvents include chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), and benzene-d₆ (C₆D₆). The choice of solvent can influence the chemical shift, so consistency is key when comparing spectra.
- Concentration: For ¹H and ¹H-observe experiments like ¹H-¹²⁵Te HSQC, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is recommended. For direct ¹³C or ¹²⁵Te detection, a higher concentration of 10-50 mg may be necessary.
- NMR Tube: Use high-quality 5 mm NMR tubes to ensure good magnetic field homogeneity. For routine experiments, tubes with a quality equivalent to Wilmad 528-PP-7 are sufficient.
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
- Air-Sensitive Samples: For air- or moisture-sensitive compounds, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

1D 125Te NMR Experiments

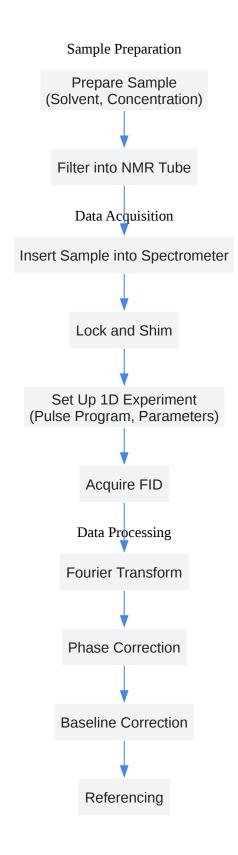
One-dimensional ¹²⁵Te NMR provides a direct observation of the tellurium signals in a molecule.

Standard 1D 125Te Protocol

This protocol outlines the steps for acquiring a standard proton-decoupled ¹²⁵Te NMR spectrum.

Experimental Workflow for 1D 125Te NMR:





Click to download full resolution via product page

Caption: Workflow for 1D ¹²⁵Te NMR from sample preparation to data processing.



Experimental Parameters for 1D 125Te NMR:

Parameter	Recommended Value	Description
Pulse Program	zgdc30 (Bruker)	A standard 1D experiment with composite pulse decoupling.
Pulse Width (p1)	Calibrated 30° - 90°	The duration of the radiofrequency pulse. A 30° pulse allows for a shorter relaxation delay.
Relaxation Delay (d1)	1-5 s	The time between scans to allow for nuclear spin relaxation. Typical T1 values for ¹²⁵ Te are in the 1-30s range.[4]
Acquisition Time (aq)	0.5 - 2 s	The duration for which the Free Induction Decay (FID) is recorded.
Spectral Width (sw)	~5000 ppm	The range of frequencies to be observed. ¹²⁵ Te has a very wide chemical shift range.[1][3]
Number of Scans (ns)	128 - 1024+	The number of FIDs to be co- added to improve the signal-to- noise ratio.
Referencing	Me₂Te (0 ppm)	Dimethyl telluride is a common external reference.[4] Ph ₂ Te ₂ in CDCl ₃ (422 ppm) can also be used.[4]

Data Processing for 1D ¹²⁵Te NMR

• Fourier Transformation: The acquired FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform.



- Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
- Referencing: The chemical shift axis is calibrated by setting the peak of the reference compound (e.g., Me₂Te) to 0 ppm.

2D Heteronuclear ¹²⁵Te NMR Experiments

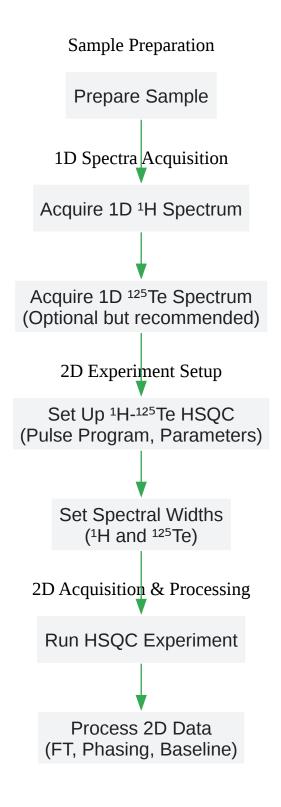
Two-dimensional NMR experiments provide through-bond connectivity information, which is invaluable for assigning resonances and elucidating complex structures. The most common experiments are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹²⁵Te HSQC Protocol

The HSQC experiment detects one-bond correlations between protons and ¹²⁵Te nuclei.

Experimental Workflow for 2D ¹H-¹²⁵Te HSQC NMR:





Click to download full resolution via product page

Caption: Workflow for 2D ¹H-¹²⁵Te HSQC NMR experiments.



Experimental Parameters for ¹H-¹²⁵Te HSQC:

Parameter	Recommended Value	Description
Pulse Program	hsqcedetgpsisp2.4 (Bruker)	A multiplicity-edited HSQC with sensitivity improvement.
¹ J(H,Te) Coupling	~30-60 Hz	The one-bond coupling constant is used to optimize magnetization transfer. 2J(H,Te) is around 37.0 Hz in some compounds.[1]
Relaxation Delay (d1)	1-2 s	Time for relaxation between scans.
Number of Increments (F1)	128 - 256	Number of data points in the indirect (125Te) dimension, determining resolution.
Number of Scans (ns)	2 - 16+	Number of scans per increment.
Spectral Width (F2, ¹H)	Optimized from 1D ¹ H	The spectral width for the direct proton dimension.
Spectral Width (F1, ¹²⁵ Te)	Optimized from 1D ¹²⁵ Te	The spectral width for the indirect tellurium dimension.

¹H-¹²⁵Te HMBC Protocol

The HMBC experiment is used to identify longer-range correlations, typically over two to three bonds, between protons and ¹²⁵Te. This is particularly useful for identifying quaternary carbons and other non-protonated heavy atoms in the vicinity of protons.

Experimental Parameters for ¹H-¹²⁵Te HMBC:



Parameter	Recommended Value	Description
Pulse Program	hmbcetgpl2nd (Bruker)	A standard HMBC pulse sequence.
nJ(H,Te) Coupling	4 - 10 Hz	The long-range coupling constant for which the experiment is optimized.
Relaxation Delay (d1)	1-2 s	Time for relaxation between scans.
Number of Increments (F1)	256 - 512	Number of data points in the indirect (125Te) dimension.
Number of Scans (ns)	4 - 32+	Number of scans per increment.
Spectral Width (F2, ¹H)	Optimized from 1D ¹ H	The spectral width for the direct proton dimension.
Spectral Width (F1, ¹²⁵ Te)	Optimized from 1D ¹²⁵ Te	The spectral width for the indirect tellurium dimension.

Data Presentation: Quantitative 125Te NMR Data

The following tables summarize typical ¹²⁵Te chemical shifts and coupling constants for various classes of organotellurium compounds.

Table 1: Typical 125Te Chemical Shift Ranges



Compound Class	Chemical Shift Range (ppm)
Dialkyl Tellurides (R2Te)	-20 to 500
Diaryl Tellurides (Ar ₂ Te)	300 to 700
Alkyl Aryl Tellurides (RTeAr)	150 to 600
Dialkyl Ditellurides (R2Te2)	100 to 450
Diaryl Ditellurides (Ar ₂ Te ₂)	300 to 500
Tellurium(IV) Halides (RTeX₃)	900 to 1300
Telluroxides (R ₂ TeO)	800 to 1100

Table 2: Representative ¹J(¹²⁵Te, ¹³C) Coupling Constants

Compound Type	¹J(¹²⁵Te, ¹³C) (Hz)
Alkyl Tellurides	150 - 200
Aryl Tellurides	250 - 300
Tellurocarbonyls	~600

Note: The chemical shifts and coupling constants are highly dependent on the solvent, temperature, and substituents.[3][4]

Conclusion

¹²⁵Te NMR spectroscopy, through both 1D and 2D techniques, offers a powerful tool for the detailed structural analysis of tellurium-containing molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these experiments in their own laboratories. Careful sample preparation and optimization of acquisition parameters are key to obtaining high-quality, informative spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. (Te) Tellurium NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]
- 4. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for 1D and 2D ¹²⁵Te NMR Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080016#protocol-for-1d-and-2d-125te-nmr-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com